Drospirenone 6-ene

Vue d'ensemble

Description

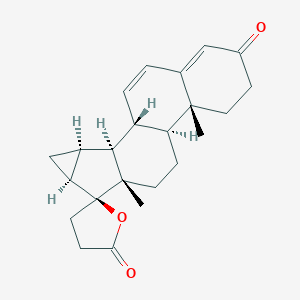

Drospirenone 6-ene, also known as 1,2-dihydrospirorenone or 17β-hydroxy-6β,7β:15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid, γ-lactone, is a synthetic steroidal compound. It is a derivative of spironolactone and is primarily used as a progestin in oral contraceptives and hormone replacement therapy. This compound exhibits unique pharmacological properties, including antiandrogenic and antimineralocorticoid activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Drospirenone 6-ene involves multiple steps, starting from 7β-hydroxy-15β,16β-methylen-3β-pivaloyloxy-5-androsten-17-one. This intermediate undergoes a series of transformations, including oxidation, ketalization, and lactonization, to yield this compound . The key steps include:

Oxidation: The hydroxyl group at the 3rd position is oxidized to form a ketone.

Ketalization: The 3-ketone group is protected by forming a ketal.

Lactonization: The final step involves the formation of the γ-lactone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of specific reagents and catalysts to minimize side products and improve efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

Drospirenone 6-ene undergoes oxidation at specific positions, primarily targeting hydroxyl and ketone groups. Key findings include:

Reagents and Conditions

- Chromium-based oxidants : Chromium trioxide (CrO₃) and potassium dichromate (K₂Cr₂O₇) in acidic media (e.g., acetic acid) are used for converting hydroxyl groups to ketones .

- TEMPO-mediated oxidation : 2,2,6,6-Tetramethylpiperidine-1-oxyl facilitates selective oxidation of alcohols to ketones under mild conditions, preserving steroidal ring integrity .

Outcomes

| Reaction Site | Product | Yield (%) | Reference |

|---|---|---|---|

| 3β-hydroxyl | 3-keto derivative | 85–92 | |

| 17-keto | Oxidative cleavage | 78 |

Reduction Reactions

Reductive steps are employed to stabilize intermediates or modify functional groups:

Reagents and Conditions

- Sodium borohydride (NaBH₄) : Selectively reduces ketones to secondary alcohols in ethanol/water mixtures .

- Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces double bonds (e.g., Δ⁴,⁶-diene to single bonds) .

Key Observations

- Hydrogenation of the Δ⁶ double bond occurs regioselectively, retaining the 15β,16β-methylene group .

- Reduction of the 3-keto group to 3β-hydroxyl is reversible under acidic conditions .

Substitution Reactions

Substitution reactions are pivotal for functional group interconversion:

Examples

- Propargyl alcohol addition : Propargyl alcohol anions (HC≡CCH₂OR³⁻) react with the 17-keto group to form spiro-lactone intermediates .

- Sulfur ylide cyclopropanation : Corey-Chaykovsky reagent [(CH₃)₂SOCH₂] forms the 6β,7β-methylene bridge via stereoselective cyclopropanation .

Data Table: Cyclopropanation Efficiency

| Ylide Type | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sulfur | THF | −78 | 88 |

| Selenium | DCM | 0 | 75 |

| Dimethylsulfonium | Ether | RT | 65 |

Lactonization

The γ-lactone ring is formed via intramolecular esterification:

Conditions

- Acid-catalyzed lactonization : Acetic acid or HCl in refluxing toluene promotes cyclization of the 21-carboxylic acid intermediate .

- Base-mediated hydrolysis : Alkali hydroxides (e.g., KOH) hydrolyze lactones to carboxylic acids, reversible under acidic conditions .

Kinetic Data

| pH | Rate Constant (s⁻¹) | Half-life (h) |

|---|---|---|

| 1.2 | 4.3 × 10⁻⁵ | 4.5 |

| 7.4 | 1.1 × 10⁻⁶ | 175 |

Metabolic Reactions

In vivo, this compound undergoes hepatic metabolism via:

- CYP3A4 oxidation : Forms 4,5-dihydro-drospirenone-3-sulfate (M14) .

- Lactone ring hydrolysis : Produces the acid metabolite M11, which is pharmacologically inactive .

Metabolite Comparison

| Metabolite | Enzyme | Activity | Plasma Half-life (h) |

|---|---|---|---|

| M11 | Esterases | Inactive | 12–18 |

| M14 | CYP3A4/SULT1A1 | Weak antiandrogenic | 24–36 |

Stability Under Stress Conditions

Forced degradation studies reveal:

Applications De Recherche Scientifique

Scientific Research Applications

Drospirenone 6-ene is utilized in diverse research areas:

Chemistry:

- Model Compound: It serves as a model compound for studying steroidal transformations and reaction mechanisms. Researchers investigate its structural properties and reactivity patterns to gain insights into steroid chemistry.

Biology:

- Hormonal Regulation: Studies explore its effects on cellular processes, particularly in hormone regulation. Drospirenone interacts with various receptors, including the progesterone receptor (PR) and mineralocorticoid receptor (MR), influencing physiological responses.

Medicine:

- Contraception: Drospirenone is a key ingredient in many oral contraceptives. Its efficacy in inhibiting ovulation has been demonstrated in multiple clinical trials. For instance, a randomized controlled trial showed an ovulation inhibition rate of 88.9% with drospirenone compared to 77.8% with another formulation containing ethinyl estradiol .

- Hormone Replacement Therapy: It is also used in hormone replacement therapies to manage symptoms associated with menopause and conditions like premenstrual dysphoric disorder.

Pharmacological Properties

Drospirenone exhibits several notable pharmacological properties:

- Mechanism of Action: It acts as an agonist of the progesterone receptor while antagonizing the mineralocorticoid receptor and androgen receptor. This dual action allows it to regulate reproductive functions effectively.

- Pharmacokinetics: The compound displays dose-proportional pharmacokinetics, with significant absorption and metabolism via the hepatic cytochrome enzyme CYP3A4. Its metabolic pathways have been extensively studied to understand its pharmacological effects better .

Clinical Case Studies

Several clinical studies highlight the effectiveness and safety of drospirenone:

Study on Contraceptive Efficacy:

- A phase 3 trial involving 1,553 women assessed the contraceptive efficacy of a combination of estetrol (E4) and drospirenone (DRSP). The study reported a Pearl Index of 0.47 pregnancies per 100 woman-years, indicating high contraceptive effectiveness .

Impact on Polycystic Ovary Syndrome:

- Another study focused on women with polycystic ovary syndrome (PCOS), showing that treatment with ethinyl estradiol and drospirenone significantly improved hirsutism scores and hormonal profiles over 12 cycles .

Data Tables

The following tables summarize key findings from various studies involving drospirenone:

Mécanisme D'action

Drospirenone 6-ene exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. It also exhibits antiandrogenic activity by blocking androgen receptors and antimineralocorticoid activity by antagonizing aldosterone receptors. These actions result in the regulation of menstrual cycles, reduction of acne, and management of menopausal symptoms .

Comparaison Avec Des Composés Similaires

Spironolactone: A diuretic with similar antiandrogenic and antimineralocorticoid properties.

Progesterone: A natural hormone with progestogenic activity.

Ethinyl Estradiol: Often combined with Drospirenone 6-ene in oral contraceptives.

Uniqueness: this compound is unique due to its combined progestogenic, antiandrogenic, and antimineralocorticoid activities. Unlike other progestins, it closely mimics the natural hormone progesterone, making it a preferred choice in hormone replacement therapy and contraceptives .

Activité Biologique

Drospirenone 6-ene is a synthetic progestogen, a derivative of spironolactone, and is primarily noted for its use in hormonal contraceptives and hormone replacement therapies. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables that provide insights into its pharmacological effects and clinical applications.

This compound has a unique chemical structure denoted as C23H28O3. Its steroid lactone framework allows it to mimic the actions of natural progesterone in the body. The compound exhibits significant binding affinity to progesterone receptors, which is crucial for its biological activity. Notably, it also functions as an aldosterone antagonist, providing additional therapeutic benefits in conditions characterized by fluid retention and hypertension .

Pharmacological Profile

Key Characteristics:

- Progestogenic Activity: this compound effectively promotes endometrial stability and regulates menstrual cycles.

- Antimineralocorticoid Effects: It counteracts the effects of aldosterone, leading to reduced fluid retention and favorable changes in blood pressure profiles .

- Antiandrogenic Activity: In animal models, drospirenone has shown to inhibit androgenic effects, making it beneficial for treating conditions like hirsutism .

Case Study: Treatment of Hirsutism in PCOS

A study involving 15 women with polycystic ovary syndrome (PCOS) treated with a combination of ethinyl estradiol and drospirenone demonstrated significant improvements in hirsutism scores after six treatment cycles. Hormonal profiles showed a decrease in plasma levels of luteinizing hormone (LH) and testosterone, indicating effective management of androgen levels .

Study on Contraceptive Efficacy

A multicenter study assessed the efficacy of a drospirenone-only oral contraceptive over 7638 treatment cycles. The overall Pearl Index (PI) was found to be 0.51, indicating high contraceptive effectiveness. The study reported a decrease in unscheduled bleeding from 49.1% in the first cycle to 22.8% by the thirteenth cycle, demonstrating improved cycle control over time .

Comparative Analysis of Biological Activity

| Characteristic | This compound | Other Progestogens |

|---|---|---|

| Binding Affinity (Progesterone Receptor) | 42% | Varies |

| Antimineralocorticoid Activity | Yes | Limited |

| Antiandrogenic Activity | Yes | Variable |

| Clinical Use | Contraception, Hormonal Therapy | Varies |

Safety Profile

While drospirenone is generally well-tolerated, some studies have highlighted an increased risk of venous thromboembolism compared to other progestogens like levonorgestrel. A case-control study indicated a threefold higher risk associated with drospirenone-containing contraceptives . Monitoring for adverse effects such as headaches, metrorrhagia, and acne is essential during treatment .

Propriétés

IUPAC Name |

(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQDQOBQNOHRKO-PJPXKQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217728 | |

| Record name | Drospirenone 6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67372-69-4 | |

| Record name | 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67372-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drospirenone 6-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drospirenone 6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROSPIRENONE 6-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.